molecular formula C22H22ClN5O3S B15098233 3-[(3-chlorophenyl)sulfonyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-[(3-chlorophenyl)sulfonyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B15098233
M. Wt: 472.0 g/mol
InChI Key: WBBFUGCMNBSUSW-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-b]quinoxaline core substituted with a 3-chlorophenylsulfonyl group at position 3 and a 2-(morpholin-4-yl)ethyl chain at position 1. Its molecular formula is C22H20ClN5O3S (estimated molecular weight: ~494.0 g/mol).

Properties

Molecular Formula

C22H22ClN5O3S

Molecular Weight

472.0 g/mol

IUPAC Name

3-(3-chlorophenyl)sulfonyl-1-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C22H22ClN5O3S/c23-15-4-3-5-16(14-15)32(29,30)20-19-22(26-18-7-2-1-6-17(18)25-19)28(21(20)24)9-8-27-10-12-31-13-11-27/h1-7,14H,8-13,24H2

InChI Key

WBBFUGCMNBSUSW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=CC=C5)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenyl)sulfonyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoxaline core.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Attachment of the Chlorophenyl Ring: This step involves the coupling of the chlorophenyl ring to the sulfonyl group, typically using palladium-catalyzed cross-coupling reactions.

    Incorporation of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorophenyl)sulfonyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, often under catalytic conditions using palladium or other transition metals.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-[(3-chlorophenyl)sulfonyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound is employed in chemical biology studies to investigate cellular pathways and molecular interactions.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenyl)sulfonyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound 3-(3-Cl-Ph-SO2), 1-(2-morpholinoethyl) ~494.0 Morpholine enhances solubility; Cl-Ph-SO2 improves receptor binding .
1-[2-(4-Fluorophenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 3-(Ph-SO2), 1-(4-F-Ph-ethyl) 446.5 Lacks morpholine, reducing solubility; fluorophenyl may alter pharmacokinetics.
3-(4-MeO-Ph-SO2)-1-(3-phenylpropyl)-1H-pyrrolo[3,2-b]quinoxalin-2-amine 3-(4-MeO-Ph-SO2), 1-(Ph-propyl) 472.6 Methoxy group increases lipophilicity; longer alkyl chain may hinder target access.
1-(3-Cl-4-F-Ph-methyl)-1H-pyrazol-4-amine Pyrazole core, 3-Cl-4-F-Ph-methyl ~225.7 Smaller scaffold with halogenated aryl group; likely limited CNS penetration.

Key Observations :

  • The morpholinoethyl group in the target compound confers superior solubility compared to analogs with alkyl or fluorophenyl chains .

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